Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate
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Overview
Description
Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate is a complex organic compound that features a unique structure combining a benzoimidazole, pyrazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Pyrazole ring formation: The benzoimidazole intermediate is then reacted with hydrazine and a diketone to form the pyrazole ring.
Esterification: The final step involves esterification of the pyrazole derivative with methyl chloroacetate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the benzoimidazole and pyrazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or different esters.
Scientific Research Applications
Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoimidazole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate is unique due to its combination of benzoimidazole and pyrazole rings, which are less common in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate is a complex organic compound with potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole and benzoimidazole moiety, which are known for their diverse biological activities. The molecular formula is C15H14N4O4, and its structure is characterized by the following key functional groups:
- Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding.
- Carbonyl Group : Plays a critical role in reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring pyrazole and benzoimidazole structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 12.5 |
Compound B | HeLa (Cervical) | 10.0 |
Methyl 2-(5-hydroxy...) | MCF7 (Breast) | 15.0 |
The mechanism of action often involves the induction of apoptosis through the activation of caspase pathways and inhibition of key oncogenic proteins such as Bcl-2 .
Anti-inflammatory Effects
Compounds with similar structures have also demonstrated anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 75 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of methyl derivatives on MCF7 breast cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, with an IC50 value comparable to established chemotherapeutics .
- Anti-inflammatory Study : In an experimental model of arthritis, administration of the compound resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers .
The biological activities of methyl 2-(5-hydroxy...) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in cancer progression.
- Receptor Interaction : The presence of specific functional groups allows for interaction with cellular receptors that mediate apoptosis and inflammation.
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
methyl 2-[3-oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C13H12N4O4/c1-21-12(19)5-7-4-11(18)17(16-7)8-2-3-9-10(6-8)15-13(20)14-9/h2-4,6,16H,5H2,1H3,(H2,14,15,20) |
InChI Key |
RYTYVJFGHPUSPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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